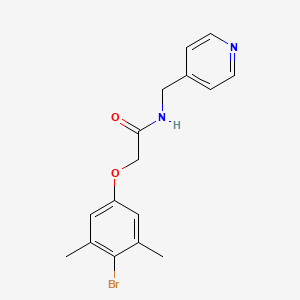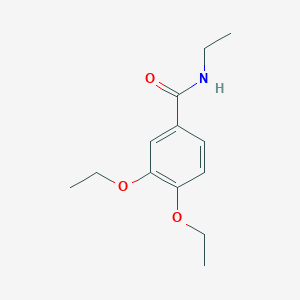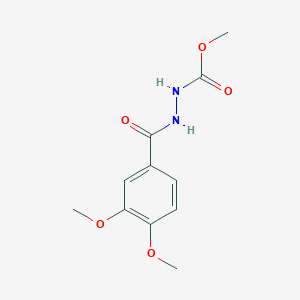
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as BDP, is a chemical compound that has been researched extensively due to its potential as a pharmaceutical agent.
Mechanism of Action
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and decrease the replication of viruses. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. This compound is also water-soluble, which makes it easy to administer to animals in experiments. However, this compound has some limitations in lab experiments. It has a short half-life in the body, which can make it difficult to maintain therapeutic levels of the compound. This compound can also have off-target effects on other enzymes and proteins in the body, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of research is the development of this compound analogs that have improved pharmacokinetic properties. Another area of research is the investigation of this compound as a treatment for viral infections, such as COVID-19. Additionally, this compound could be studied as a potential treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis.
In conclusion, this compound is a chemical compound that has been extensively researched for its potential as a pharmaceutical agent. It has anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential as a treatment for neurological disorders. This compound has advantages and limitations for lab experiments, and future research could focus on developing this compound analogs and investigating its potential as a treatment for viral infections and other neurological disorders.
Synthesis Methods
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-bromo-3,5-dimethylphenol with pyridine-4-carboxaldehyde to form the intermediate compound, 2-(4-bromo-3,5-dimethylphenoxy)acetophenone. This intermediate is then reacted with N-(4-chloromethyl)pyridine-4-amine to form this compound.
Scientific Research Applications
2-(4-bromo-3,5-dimethylphenoxy)-N-(4-pyridinylmethyl)acetamide has been studied extensively for its potential as a pharmaceutical agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been researched for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-7-14(8-12(2)16(11)17)21-10-15(20)19-9-13-3-5-18-6-4-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZYPNQTGRBVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)
![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)

![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5805915.png)
![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)


![4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5805943.png)
![1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805962.png)
![2-methoxy-6-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5805977.png)

